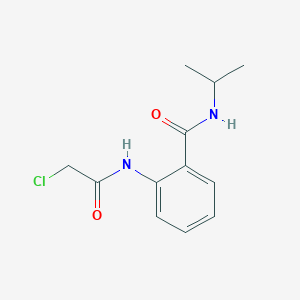

2-(2-chloroacetamido)-N-(propan-2-yl)benzamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[(2-chloroacetyl)amino]-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-8(2)14-12(17)9-5-3-4-6-10(9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCQBQWEQNVUPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloroacetamido)-N-(propan-2-yl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroacetic acid, isopropylamine, and benzoyl chloride.

Formation of Chloroacetamide: The first step involves the reaction of 2-chloroacetic acid with isopropylamine to form 2-chloroacetamide. This reaction is typically carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

Amidation Reaction: The 2-chloroacetamide is then reacted with benzoyl chloride to form the final product, this compound. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-chloroacetamido)-N-(propan-2-yl)benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amide and benzamide moieties.

Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).

Major Products Formed

Substitution Reactions: The major products are substituted amides or thioamides.

Oxidation: The major products include oxidized derivatives of the benzamide and amide groups.

Reduction: The major products are reduced forms of the amide and benzamide groups.

Hydrolysis: The major products are the corresponding carboxylic acids and amines.

Wissenschaftliche Forschungsanwendungen

Inhibition of Sirtuins and HDACs

Recent studies have highlighted the potential of dual inhibitors targeting Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), both of which are implicated in cancer progression and neurodegenerative diseases. The compound has been synthesized as part of a series of dual Sirt2/HDAC6 inhibitors, showing promising results in vitro. In particular, a study reported that these inhibitors can enhance cell viability effects in ovarian cancer cells compared to single-target treatments, indicating their potential for more effective therapeutic strategies against cancer .

Case Study: Dual Inhibition

- Target Enzymes : Sirt2 and HDAC6

- Cell Line Used : W1 ovarian cancer cells

- Findings : Enhanced effects on cell viability were observed with dual inhibitors compared to individual inhibitors.

Local Anesthetic Properties

The compound's structural characteristics suggest potential applications as a local anesthetic. Investigations into related compounds have indicated that modifications to the benzamide structure can influence anesthetic activity. Preliminary studies have shown that derivatives similar to this compound exhibit local anesthetic effects, warranting further exploration in vivo .

Data Table: Local Anesthetic Activity

| Compound | Anesthetic Activity (%) | Remarks |

|---|---|---|

| Compound A | 23 | Moderate activity |

| Compound B | 47 | High activity |

| 2-(2-Chloroacetamido)-N-(propan-2-yl)benzamide | TBD | Further testing needed |

Antiviral Activity

The compound's structural framework may also lend itself to antiviral applications. Research into related compounds has demonstrated efficacy against viral replication pathways, suggesting that modifications could yield effective antiviral agents. The unique pathways through which these compounds inhibit viral proteins could be explored further with this compound .

Potential Mechanism of Action

- Target Proteins : Viral nonstructural proteins

- Effect : Reduction in viral plaques by over 1000-fold at certain concentrations.

Wirkmechanismus

The mechanism of action of 2-(2-chloroacetamido)-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The isopropyl group may enhance the compound’s binding affinity and selectivity for its targets.

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The compound belongs to a family of 2-chloroacetamido-substituted benzamides. Key analogs include:

| Compound Name | Substituent on Amide Nitrogen | Molecular Formula | Key Structural Features |

|---|---|---|---|

| 2-(2-Chloroacetamido)-N-phenylbenzamide | Phenyl | C₁₅H₁₃ClN₂O₂ | Lacks isopropyl group; increased aromaticity |

| 2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide | 4-Methoxyphenyl | C₁₆H₁₅ClN₂O₃ | Methoxy group enhances electron donation |

| 2-(2-Chloroacetamido)-N-(3-methylphenyl)benzamide | 3-Methylphenyl | C₁₆H₁₅ClN₂O₂ | Methyl group improves lipophilicity |

| 2-(2-Chloroacetamido)-N-(furan-2-ylmethyl)benzamide | Furan-2-ylmethyl | C₁₄H₁₃ClN₂O₃ | Heterocyclic furan introduces polarity |

Physicochemical Properties

- Electron Effects : The chloroacetamido group acts as an electron-withdrawing moiety, influencing reactivity in nucleophilic substitutions. Methoxy-substituted analogs exhibit enhanced resonance stabilization .

- Molecular Weight : Ranges from ~296.73 g/mol (isopropyl variant) to ~326.76 g/mol (4-methoxyphenyl analog), impacting bioavailability .

Antimicrobial and Anticancer Potential

- Antimicrobial Activity: Analogous compounds (e.g., N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide) show efficacy against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL) .

- Anticancer Activity: Derivatives like N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamide exhibit moderate cytotoxicity against MCF7 breast cancer cells (IC₅₀: ~50 µM) .

Role in Peptidomimetics

The chloroacetamido group enables covalent bonding with cysteine residues in enzymes, as seen in SARS-CoV-2 cathepsin-L inhibitors (e.g., derivative 39 in ). This reactivity is critical for irreversible enzyme inhibition .

Stability Considerations

- The chloroacetamido group is susceptible to hydrolysis under basic conditions, forming inactive carboxylic acid derivatives.

- Storage at room temperature in anhydrous environments is recommended to prevent degradation .

Biologische Aktivität

2-(2-Chloroacetamido)-N-(propan-2-yl)benzamide, a chloroacetamide derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to explore the biological activity of this compound, focusing on its mechanisms of action, efficacy against different pathogens, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 232.69 g/mol

The presence of the chloroacetamido group is significant as it enhances lipophilicity, which is crucial for membrane penetration and biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of chloroacetamides, including this compound.

Efficacy Against Bacterial Strains

- Gram-positive Bacteria : The compound demonstrated notable activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative Bacteria : It was less effective against Escherichia coli, indicating a selective antimicrobial profile.

- Fungal Activity : Moderate effectiveness was observed against Candida albicans.

A quantitative structure-activity relationship (QSAR) analysis indicated that the biological activity was influenced by the position and type of substituents on the phenyl ring, with halogenated derivatives showing enhanced potency due to increased lipophilicity .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly as a potential inhibitor of protein kinases.

Research has indicated that compounds similar to this compound can inhibit specific protein kinases involved in cancer cell proliferation. For instance:

- Inhibition of PDGFRα and PDGFRβ : The compound exhibited inhibitory activity against these receptors, which are crucial in various signaling pathways associated with cancer progression .

- Cell Cycle Arrest : Studies revealed that treatment with related compounds led to apoptosis and cell cycle arrest at the G2/M phase in cancer cell lines, effectively preventing cell division .

Case Studies

- A study involving a series of chloroacetamides showed that structural modifications could lead to significant differences in IC50 values across various cancer cell lines, highlighting the importance of SAR in drug design .

- In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against leukemia cell lines, indicating promising anticancer activity .

Structure-Activity Relationship (SAR)

The SAR analysis revealed key insights into how modifications to the chemical structure influence biological activity:

- Substituent Positioning : Variations in substituent positions on the phenyl ring were correlated with changes in antimicrobial efficacy.

- Lipophilicity and Membrane Penetration : The presence of halogen atoms significantly enhanced lipophilicity, facilitating better penetration through cellular membranes.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(2-chloroacetamido)-N-(propan-2-yl)benzamide?

- Methodological Answer : The synthesis typically involves coupling chloroacetyl chloride with aniline derivatives under controlled conditions. Key steps include:

-

Amide Bond Formation : Use coupling agents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) to activate carboxylic acids for condensation with amines. Reaction temperatures are maintained at 0–5°C during reagent addition to minimize side reactions .

-

Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) is preferred for solubility and stability of intermediates .

-

Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) is used to track reaction progress .

-

Workup : Acid/base washes (e.g., 2.0 N HCl or 10% NaHCO₃) and drying over anhydrous Na₂SO₄ ensure purity .

- Data Table :

| Parameter | Example Conditions from Literature | Evidence ID |

|---|---|---|

| Coupling Agent | TBTU (0.003 mol) | |

| Solvent | DCM (dry, 10 mL) | |

| Temperature | 0–5°C (reagent addition), 25–30°C (stirring) | |

| Reaction Time | Overnight (12–18 hours) |

Q. Which analytical techniques are essential for confirming the structure and purity of the compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ resolve aromatic protons, amide NH signals, and chloroacetamido group integration .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Ensures C, H, N, and Cl content within ±0.5% of theoretical values .

- Melting Point : Determined using a digital melting point apparatus to verify consistency with literature .

Q. How can researchers mitigate common side reactions during synthesis?

- Methodological Answer :

- Byproduct Control : Use stoichiometric excess of the amine component to drive the reaction to completion and reduce unreacted chloroacetyl intermediates .

- Temperature Regulation : Maintain low temperatures during coupling agent addition to prevent epimerization or hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound from dimers or oligomers .

Advanced Research Questions

Q. How can computational methods enhance the design of synthesis routes for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:

- Reaction Path Search : Identifies energetically favorable intermediates and optimizes solvent effects .

- Machine Learning : Analyzes historical reaction data to recommend optimal conditions (e.g., solvent polarity, catalyst loadings) .

- In Silico Screening : Virtual libraries test substituent effects on reaction yields before lab experimentation .

Q. What strategies resolve contradictions in spectral data during structural characterization?

- Methodological Answer :

-

Cross-Validation : Compare NMR chemical shifts with X-ray crystallography data (e.g., bond lengths and angles from single-crystal studies) to confirm regioisomeric purity .

-

Isotopic Labeling : Use ¹⁵N-labeled amines to distinguish overlapping NH signals in crowded spectral regions .

-

2D NMR Techniques : HSQC and HMBC correlations map proton-carbon connectivity, resolving ambiguities in aromatic substitution patterns .

- Case Study :

In a crystal structure of 2-chloro-N-(2-methylphenyl)benzamide, X-ray data confirmed the amide group’s planarity, resolving NMR ambiguities caused by rotational isomers .

- Case Study :

Q. How can reaction kinetics be analyzed for intermediate formation?

- Methodological Answer :

- In Situ Monitoring : ReactIR or UV-Vis spectroscopy tracks real-time consumption of starting materials (e.g., chloroacetyl chloride) .

- Kinetic Modeling : Fit time-course data to pseudo-first-order rate equations to determine activation energies .

- Isolation Studies : Quench aliquots at intervals and analyze via LC-MS to identify transient intermediates .

Q. What crystallization strategies improve X-ray diffraction quality for structural analysis?

- Methodological Answer :

- Solvent Pairing : Use mixed solvents (e.g., DCM:methanol) for slow evaporation, promoting large, defect-free crystals .

- Temperature Gradients : Gradual cooling from 40°C to 4°C enhances crystal lattice ordering .

- Additive Screening : Introduce trace co-solvents (e.g., diethyl ether) to disrupt polymorphic impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

- Methodological Answer :

- Purity Check : Re-crystallize the compound and re-run analysis to exclude solvent or moisture artifacts .

- Alternative Techniques : Use combustion analysis for halogens (Cl) if traditional CHNS methods show deviations .

- Synthetic Reproducibility : Repeat the synthesis with freshly distilled reagents to rule out batch-specific impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.